molecular formula C20H12ClNO3S B11573481 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide

Cat. No.: B11573481
M. Wt: 381.8 g/mol
InChI Key: VEKBXRBFQXGRIH-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a complex organic compound that features a benzofuran ring, a thiophene ring, and a chlorobenzoyl group

Properties

Molecular Formula

C20H12ClNO3S

Molecular Weight

381.8 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H12ClNO3S/c21-13-9-7-12(8-10-13)18(23)19-17(14-4-1-2-5-15(14)25-19)22-20(24)16-6-3-11-26-16/h1-11H,(H,22,24)

InChI Key

VEKBXRBFQXGRIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Coupling of the Benzofuran and Thiophene Rings: The final step involves coupling the benzofuran and thiophene rings through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or thiophene derivatives.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide is unique due to the presence of both benzofuran and thiophene rings, which can impart distinct electronic and steric properties

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